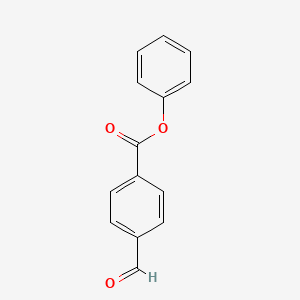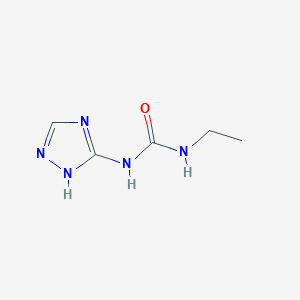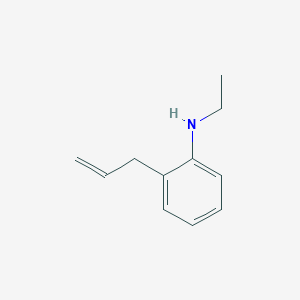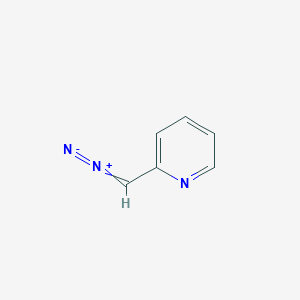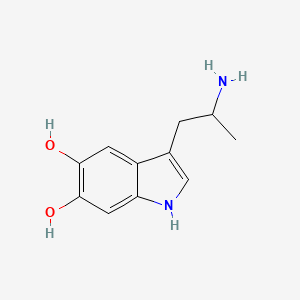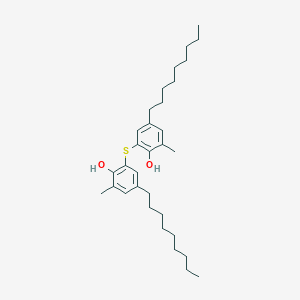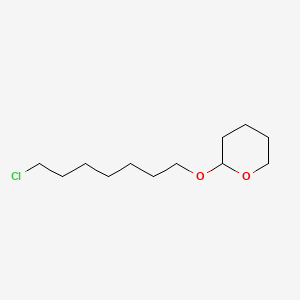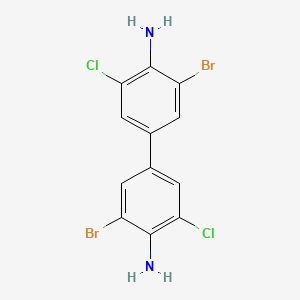
(1,1'-Biphenyl)-4,4'-diamine, 3,3'-dibromo-5,5'-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- is a complex organic compound characterized by the presence of biphenyl, diamine, bromine, and chlorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- typically involves multiple steps. One common method includes the bromination and chlorination of biphenyl followed by the introduction of amine groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired substitutions occur at the correct positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by amination. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine groups to hydrogen, resulting in a less substituted biphenyl.
Substitution: Nucleophilic substitution reactions can replace the bromine and chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
(1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which (1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar substituents but different functional groups.
Trifluoromethylbenzimidazole: A compound with similar structural features but different chemical properties.
Uniqueness
(1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- is unique due to its specific combination of bromine, chlorine, and amine groups on the biphenyl structure
Eigenschaften
CAS-Nummer |
56797-56-9 |
|---|---|
Molekularformel |
C12H8Br2Cl2N2 |
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
4-(4-amino-3-bromo-5-chlorophenyl)-2-bromo-6-chloroaniline |
InChI |
InChI=1S/C12H8Br2Cl2N2/c13-7-1-5(3-9(15)11(7)17)6-2-8(14)12(18)10(16)4-6/h1-4H,17-18H2 |
InChI-Schlüssel |
PJPFXYSJCFZWNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C2=CC(=C(C(=C2)Br)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


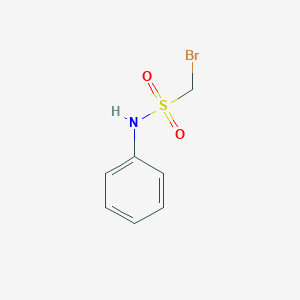
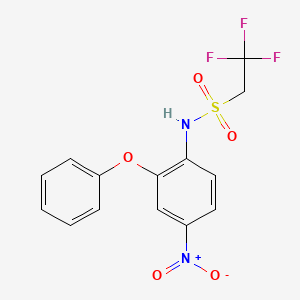
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
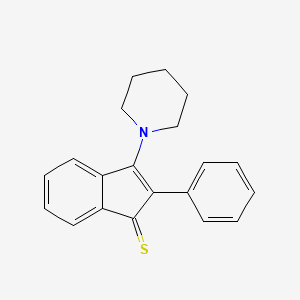
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
